4-benzoyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
4-benzoyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S/c1-17-7-13-21(14-8-17)29-25(22-15-32-16-23(22)28-29)27-26(31)20-11-9-19(10-12-20)24(30)18-5-3-2-4-6-18/h2-14H,15-16H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUVTVPUDSRSFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,4-c]pyrazole core, which can be synthesized via cyclization reactions involving appropriate precursors such as hydrazines and thiophene derivatives. The subsequent steps involve the introduction of the benzoyl and p-tolyl groups through acylation and alkylation reactions, respectively. These reactions often require catalysts such as Lewis acids and are conducted under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact. Solvent selection and recycling, as well as the use of renewable starting materials, would be key considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoyl derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that compounds within the thienopyrazole class, including 4-benzoyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, exhibit a range of biological activities:
-
Anticancer Potential :
- Studies have shown that thienopyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action often involves the modulation of specific signaling pathways related to cell survival and growth .
- For example, compounds similar to this one have been investigated for their effects on RET kinase activity, which is implicated in certain cancers .
- Antiviral Properties :
-
Anti-inflammatory Effects :
- Some studies suggest that thienopyrazole derivatives may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
Synthesis and Optimization
The synthesis of this compound typically involves several key steps:
- Formation of the thienopyrazole core.
- Introduction of the p-tolyl group.
- Attachment of the benzamide moiety.
Advanced techniques such as automated synthesis equipment and purification methods are employed to enhance yield and purity in industrial settings .
Case Studies
Several case studies highlight the applications of this compound:
- Cancer Research :
- Antiviral Drug Development :
Mechanism of Action
The mechanism by which 4-benzoyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The thieno[3,4-c]pyrazole core can engage in π-π stacking or hydrogen bonding, influencing molecular pathways and cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The closest structural analog identified is 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS: 958587-45-6), which shares the thienopyrazole core and p-tolyl substitution but replaces the benzoyl group with a bromine atom at the benzamide position . Key differences include:
| Property | Target Compound | 4-Bromo Analog |
|---|---|---|
| Substituent | Benzoyl (C₆H₅CO-) at benzamide | Bromine (Br) at benzamide |
| Molecular Formula | C₂₇H₂₁N₃O₂S | C₂₀H₁₆BrN₃O₂S |
| Molecular Weight | 451.54 g/mol | 450.33 g/mol |
| Electronic Effects | Electron-withdrawing benzoyl group enhances polarity | Bromine introduces moderate electronegativity |
| Lipophilicity (Predicted) | Higher logP due to aromatic benzoyl group | Lower logP compared to benzoyl-substituted analog |
Conversely, the bromine atom in the analog may improve halogen bonding but reduce solubility in aqueous media.
Comparative Data Analysis
Thermodynamic Stability
Computational studies (e.g., DFT calculations) predict that the benzoyl group stabilizes the compound via intramolecular hydrogen bonding with the pyrazole nitrogen, a feature absent in the bromo analog.
Biological Activity
4-benzoyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic compound belonging to the thienopyrazole class, which has garnered attention for its diverse biological activities. This compound features a benzamide moiety linked to a thienopyrazole core, further substituted by a p-tolyl group. The unique structural characteristics of this compound contribute to its potential applications in medicinal chemistry, particularly in oncology and infectious diseases.
Biological Activities
Research on thienopyrazole derivatives indicates that they exhibit various biological activities, including:
- Anticancer Activity : Compounds in this class have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, similar thienopyrazole derivatives have demonstrated IC50 values indicating significant cytotoxic effects against human cancer cell lines such as HeLa and A549 .
- Antimicrobial Properties : Some thienopyrazole derivatives have been evaluated for their effectiveness against bacterial and fungal strains, suggesting potential applications as antimicrobial agents.
- Enzyme Inhibition : Interaction studies have revealed that these compounds can bind to specific enzymes and receptors, influencing pathways related to cancer progression and survival.
The synthesis of this compound typically involves several key steps:
- Formation of the Thienopyrazole Ring : This is achieved through cyclization reactions involving suitable precursors.
- Introduction of the p-Tolyl Group : Often accomplished via Friedel-Crafts alkylation.
- Attachment of the Benzamide Moiety : This is usually done through amide coupling reactions with benzoyl chloride derivatives.
The compound's mechanism of action is primarily linked to its ability to inhibit specific signaling pathways involved in cancer cell growth and survival. Binding affinity studies indicate that it may interact with targets such as Aurora-A kinase and RET kinase, both of which are critical in tumorigenesis .
Case Studies and Research Findings
Several studies highlight the biological activity of compounds structurally similar to this compound:
- Antitumor Efficacy : In a study evaluating various thienopyrazole derivatives, compounds showed significant inhibition of cell proliferation with IC50 values ranging from 7.01 µM to 14.31 µM against different cancer cell lines (HeLa, NCIH460, MCF-7)【4】.
- Mechanistic Insights : Research indicated that certain derivatives could induce autophagy in A549 cells without triggering apoptosis, suggesting a unique pathway for therapeutic intervention【4】.
Data Table: Biological Activity Summary
Q & A
Q. Table 1: Example DoE Parameters for Synthesis Optimization
| Factor | Range Tested | Optimal Value (Hypothetical) |
|---|---|---|
| Reaction Temperature | 80–120°C | 110°C |
| Catalyst Loading | 0.5–2.0 mol% | 1.5 mol% |
| Reflux Time | 4–8 hours | 6 hours |
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm benzamide and thienopyrazole moieties. Compare chemical shifts with analogous compounds (e.g., ).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., via ESI-HRMS) to confirm the molecular formula.
- HPLC-PDA : Assess purity (>95%) using a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) .
Advanced: How can computational methods guide the design of biological activity assays for this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., kinases or GPCRs). Compare results with structurally similar bioactive compounds (e.g., ).
- Quantum Chemical Calculations : Apply DFT (B3LYP/6-31G*) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Validation : Cross-reference computational predictions with in vitro assays (e.g., enzyme inhibition IC) to refine models .
Advanced: What strategies resolve contradictions in experimental data (e.g., conflicting bioactivity results)?
Methodological Answer:
- Statistical Cross-Validation : Use ANOVA to identify outliers or batch effects. For example, inconsistent IC values may arise from assay variability.
- Replication : Repeat experiments under standardized conditions (e.g., controlled humidity for hygroscopic samples).
- Meta-Analysis : Compare data with structurally analogous compounds (e.g., trifluoromethyl-substituted benzamides in ) to identify trends .
Advanced: How can heterogeneous reaction conditions (e.g., catalyst poisoning) be analyzed?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via in situ FTIR or HPLC to detect intermediates.
- Catalyst Characterization : Use SEM-EDS or XPS to identify surface degradation of catalysts.
- Process Simulation : Apply Aspen Plus® to model mass transfer limitations in scaled-up reactions .
Advanced: What in silico approaches predict ADMET properties for this compound?
Methodological Answer:
- ADMET Prediction Tools : Use SwissADME or pkCSM to estimate bioavailability, CYP450 inhibition, and toxicity.
- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier) using GROMACS.
- Validation : Compare predictions with in vivo pharmacokinetic data from analogs (e.g., ’s trifluoromethyl group impacts metabolic stability) .
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for initial separation.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/dichloromethane) to enhance crystal purity.
- HPLC Prep : Apply reverse-phase preparative HPLC for high-purity fractions (>99%) .
Advanced: How can interdisciplinary approaches (e.g., cheminformatics) accelerate discovery?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
